

Spectroscopic Profile of 5-Chloro-2-methyl-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-methyl-4-nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **5-Chloro-2-methyl-4-nitrophenol**. Due to the limited availability of experimentally-derived spectra for this specific isomer, this document combines established spectroscopic principles with data from closely related analogs to present a comprehensive, albeit partially predicted, spectroscopic profile. This guide is intended to support research, drug development, and quality control activities where the characterization of this molecule is critical.

Chemical Structure and Properties

- IUPAC Name: **5-Chloro-2-methyl-4-nitrophenol**
- Molecular Formula: $C_7H_6ClNO_3$
- Molecular Weight: 187.58 g/mol
- CAS Number: 40130-97-0

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **5-Chloro-2-methyl-4-nitrophenol** based on analysis of related compounds and spectral prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the chloro, methyl, nitro, and hydroxyl groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H (H-3)	~7.8 - 8.2	Singlet	-
Aromatic H (H-6)	~7.0 - 7.4	Singlet	-
Methyl (CH ₃)	~2.2 - 2.5	Singlet	-
Hydroxyl (OH)	~10.0 - 11.0	Broad Singlet	-

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts are predicted based on the substituent effects on the benzene ring.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1 (C-OH)	~150 - 155
C2 (C-CH ₃)	~125 - 130
C3 (C-H)	~120 - 125
C4 (C-NO ₂)	~145 - 150
C5 (C-Cl)	~128 - 133
C6 (C-H)	~115 - 120
Methyl (CH ₃)	~15 - 20

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Phenol)	Stretching	3200 - 3600	Broad, Medium
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C-H (Methyl)	Stretching	2850 - 3000	Medium
C=C (Aromatic)	Stretching	1450 - 1600	Medium-Strong
N-O (Nitro)	Asymmetric Stretching	1500 - 1550	Strong
N-O (Nitro)	Symmetric Stretching	1330 - 1370	Strong
C-O (Phenol)	Stretching	1200 - 1260	Strong
C-Cl	Stretching	700 - 800	Strong

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.

m/z	Relative Intensity (%)	Assignment
187/189	~100 / ~33	[M] ⁺ / [M+2] ⁺ (Molecular ion)
157/159	Variable	[M - NO] ⁺
141/143	Variable	[M - NO ₂] ⁺
113	Variable	[M - NO ₂ - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloro-2-methyl-4-nitrophenol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid Phase (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the pure KBr pellet or the solvent.
- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

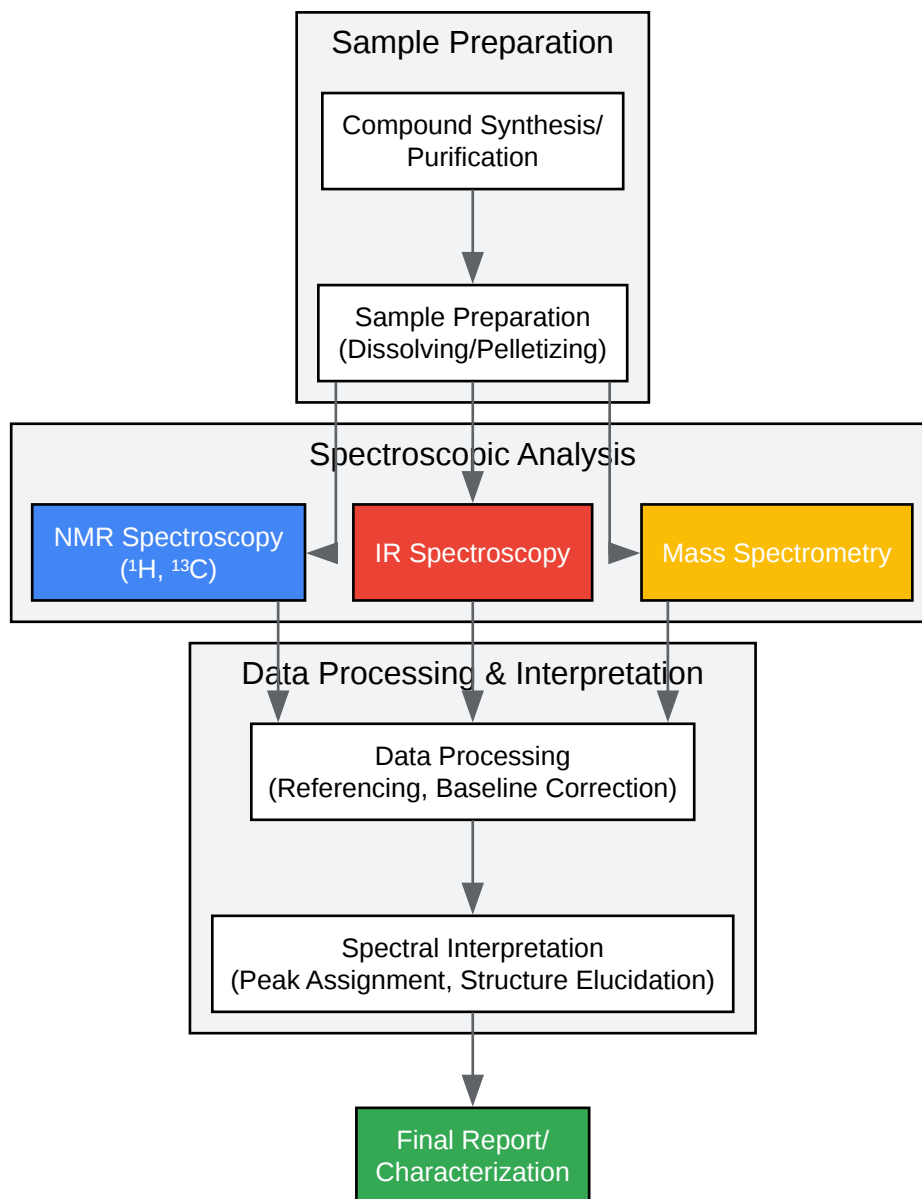
Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common method for this type of molecule.
- Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition:
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-250 amu).
 - The resulting spectrum will show the relative abundance of the molecular ion and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Chloro-2-methyl-4-nitrophenol**.

General Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **5-Chloro-2-methyl-4-nitrophenol**. For definitive structural confirmation, it is imperative to acquire and interpret experimental spectra of a pure sample. The predicted data herein serves as a valuable reference for researchers and analysts working with this compound.

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